molecular formula C18H20N2O2S B495157 2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL

2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL

Cat. No.: B495157
M. Wt: 328.4g/mol
InChI Key: IEVQLNIXDDISNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with p-tolyloxyacetic acid under acidic conditions to form the benzimidazole ring. This intermediate is then reacted with 2-chloroethanol in the presence of a base to introduce the ethanol group. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s ability to interact with metal ions, forming stable complexes that can influence biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-phenoxyethyl)thio)-1-(2-(p-tolyloxy)ethyl)-1H-benzimidazole
  • 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Uniqueness

2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4g/mol

IUPAC Name

2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol

InChI

InChI=1S/C18H20N2O2S/c1-14-6-8-15(9-7-14)22-12-10-20-17-5-3-2-4-16(17)19-18(20)23-13-11-21/h2-9,21H,10-13H2,1H3

InChI Key

IEVQLNIXDDISNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO

Origin of Product

United States

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